molecular formula C15H18BrNO3 B8078451 tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate

tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate

Cat. No.: B8078451
M. Wt: 340.21 g/mol
InChI Key: GOSPMLMCSRZGDV-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate: is a synthetic organic compound that belongs to the class of benzoazepines This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Oxidation reactions: The compound can undergo further oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate is unique due to the specific combination of functional groups within its structure. The presence of the tert-butyl ester group, bromine atom, and ketone group provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)11-6-7-17-13(18)10-5-4-9(16)8-12(10)11/h4-5,8,11H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSPMLMCSRZGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC(=O)C2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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